molecular formula C19H25N3O B7636254 N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide

カタログ番号 B7636254
分子量: 311.4 g/mol
InChIキー: TWPHISHMYGRUIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain perception and inflammation. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.

作用機序

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide is a selective antagonist of the AT2R, which is expressed in the peripheral nervous system and is involved in the regulation of pain perception and inflammation. AT2R activation has been shown to reduce pain behaviors in preclinical models of neuropathic pain. N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide blocks the activity of AT2R, which leads to a reduction in pain perception and inflammation.
Biochemical and Physiological Effects:
N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical models of neuropathic pain. It has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the expression of anti-inflammatory cytokines, such as IL-10. N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has also been found to reduce the expression of pain-related genes, such as Nav1.7 and TRPV1, which are involved in the transmission of pain signals.

実験室実験の利点と制限

One of the advantages of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide is its selectivity for the AT2R, which reduces the risk of off-target effects. N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide is its relatively low potency, which may limit its effectiveness in some preclinical models of neuropathic pain.

将来の方向性

There are several future directions for the development of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide as a treatment for neuropathic pain. One direction is the optimization of the synthesis method to improve the yield and purity of the drug. Another direction is the evaluation of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide in clinical trials to determine its safety and efficacy in human patients. Additional preclinical studies are also needed to investigate the mechanism of action of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide and to identify potential biomarkers of response to the drug. Finally, the development of novel formulations of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide, such as sustained-release formulations or combination therapies, may improve its effectiveness for the treatment of neuropathic pain.

合成法

The synthesis of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide involves several steps, starting with the reaction of 3-ethyl-2-methylquinoline with piperidine to form the intermediate 1-(3-ethyl-2-methylquinolin-4-yl)piperidine. This intermediate is then reacted with acetic anhydride to yield N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide. The synthesis of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has been optimized to achieve high yields and purity.

科学的研究の応用

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has been extensively studied in preclinical models of neuropathic pain. In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide was found to reduce mechanical hypersensitivity and thermal hyperalgesia. N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide was also effective in reducing pain behaviors in a mouse model of chemotherapy-induced neuropathy. These preclinical studies suggest that N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide may have therapeutic potential for the treatment of neuropathic pain.

特性

IUPAC Name

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-4-16-13(2)20-18-8-6-5-7-17(18)19(16)22-11-9-15(10-12-22)21-14(3)23/h5-8,15H,4,9-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPHISHMYGRUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1C)N3CCC(CC3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。